(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 1-methylbenzo[d]imidazol-2-yl substituent. This compound is structurally significant due to its hybrid peptidomimetic and heterocyclic motifs, which are common in medicinal chemistry for modulating biological activity and stability. The benzo[d]imidazole moiety enhances aromatic interactions in target binding, while the Boc group provides steric protection during synthetic processes.
Properties
Molecular Formula |
C17H24N4O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl (2S)-3-[(1-methylbenzimidazol-2-yl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H24N4O4/c1-17(2,3)25-16(23)20-12(14(22)24-5)10-18-15-19-11-8-6-7-9-13(11)21(15)4/h6-9,12H,10H2,1-5H3,(H,18,19)(H,20,23)/t12-/m0/s1 |
InChI Key |
VCNASYCLWXCAJS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=NC2=CC=CC=C2N1C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=NC2=CC=CC=C2N1C)C(=O)OC |
Origin of Product |
United States |
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on existing literature and research findings.
- Molecular Formula : C₁₀H₁₆N₂O₄
- Molecular Weight : 228.25 g/mol
- CAS Number : 1956437-62-9
The compound features a benzimidazole moiety, which is known for its role in various biological activities, including:
- Antimicrobial Activity : Compounds with benzimidazole structures have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : The inhibition of histone deacetylases (HDACs) is a significant mechanism through which many benzimidazole derivatives exert anticancer effects. Studies indicate that similar compounds can selectively inhibit HDAC isoforms, leading to altered gene expression associated with cancer progression.
In Vitro Studies
Research has demonstrated that (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate exhibits:
- Cytotoxicity : In vitro assays indicate cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific cell type.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 30 |
In Vivo Studies
Preliminary in vivo studies suggest:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor sizes compared to control groups, indicating potential as an anticancer agent.
Case Studies
-
HDAC Inhibition Study :
- A study evaluated the compound's ability to inhibit HDAC enzymes. It was found that it selectively inhibited HDAC1 and HDAC3 with IC50 values of approximately 25 nM and 30 nM, respectively. This selectivity is crucial for minimizing side effects associated with non-selective HDAC inhibitors.
-
Antimicrobial Activity Assessment :
- The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, highlighting differences in functional groups, substituents, and applications.
Structural and Functional Comparisons
Key Differentiators
Benzo[d]imidazole vs. Imidazole Substituents: The target compound’s benzo[d]imidazole ring (vs.
Protecting Groups : The Boc group in the target compound offers acid-labile protection, contrasting with the base-labile Z-group in and the bulkier trityl group in , which requires strong acids for removal.
Sulfur-Containing Analogs : The sulfanylidene substituent in introduces a sulfur atom, which may confer unique reactivity (e.g., disulfide bond formation) or metal-binding properties absent in the target compound.
Ester vs. Carboxylic Acid Termini : The methyl ester in the target compound (vs. carboxylic acid in ) enhances cell permeability, making it more suitable for prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
